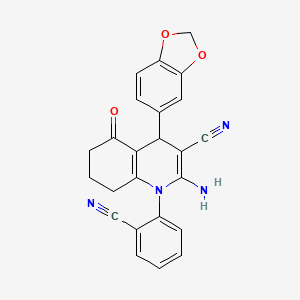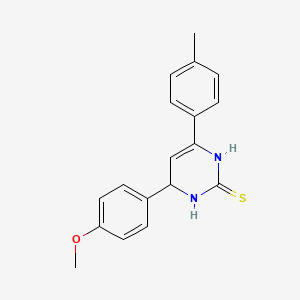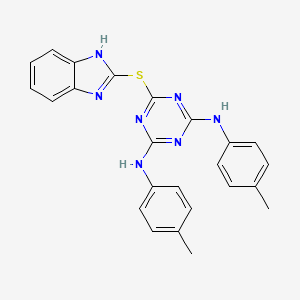![molecular formula C14H14Cl2N6O3 B11517583 2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11517583.png)
2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with 4-methoxy-6-methyl-1,3,5-triazine-2-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-3-(4-methoxyphenyl)urea
- 1-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-3-(4-methyl-1,3,5-triazin-2-yl)urea
Uniqueness
1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14Cl2N6O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14Cl2N6O3/c1-5-8(10(16)17-6(2)9(5)15)11(23)20-13(24)21-12-18-7(3)19-14(22-12)25-4/h1-4H3,(H2,18,19,20,21,22,23,24) |
InChI Key |
RGDSAMXQDYSHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517513.png)

![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517518.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11517526.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
![3-Amino-2-[(3-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B11517547.png)
![5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11517550.png)
![(2E)-2-(hydroxyimino)-N'-[(E)-(4-methoxyphenyl)methylidene]ethanehydrazide](/img/structure/B11517553.png)
![6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11517561.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
